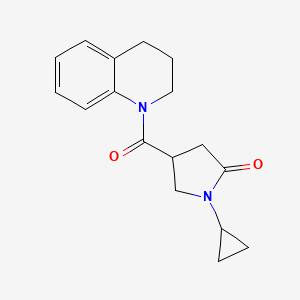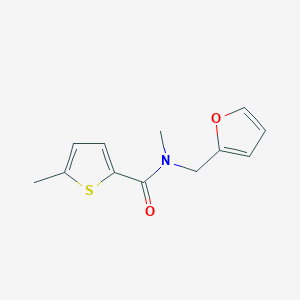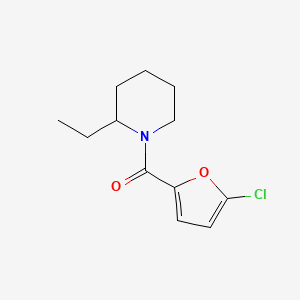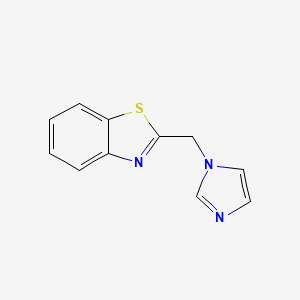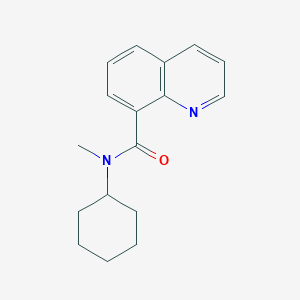
5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD0705 and is widely used in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide involves the inhibition of bromodomain-containing proteins. These proteins are involved in the regulation of gene expression, and their inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been found to have neuroprotective effects by inhibiting the activity of histone acetyltransferases, which are involved in the regulation of gene expression in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide are primarily related to its inhibition of bromodomain-containing proteins and histone acetyltransferases. This inhibition can lead to the suppression of cancer cell growth and proliferation and the protection of neurons in the brain. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide in lab experiments are its specificity and potency in inhibiting bromodomain-containing proteins and histone acetyltransferases. This specificity allows for the identification of new drug targets and the development of new therapies. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Future Directions
There are several future directions for the scientific research of 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide. One direction is the development of new therapies for cancer and neurodegenerative diseases based on the inhibition of bromodomain-containing proteins and histone acetyltransferases. Another direction is the identification of new drug targets and the development of new compounds that can selectively inhibit these targets. Additionally, the use of 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new synthesis methods for this compound may lead to increased availability and reduced cost, allowing for broader scientific research applications.
Synthesis Methods
The synthesis of 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide is a complex process that involves several steps. The first step is the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-ylmethyl chloride. The second step involves the reaction of furan-2-ylmethyl chloride with N-methylfuran-2-carboxamide in the presence of a base to form 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide. This synthesis method is a crucial step in the production of this compound for scientific research.
Scientific Research Applications
5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, 5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide is also used as a tool compound in drug discovery to identify new drug targets and develop new therapies.
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13(7-8-3-2-6-15-8)11(14)9-4-5-10(12)16-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKHNHLKEZHICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
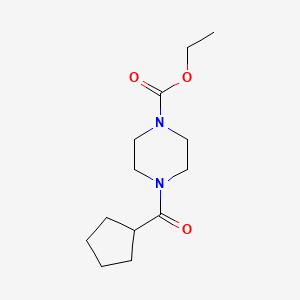
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
